molecular formula C20H15ClFN3O2 B2804914 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one CAS No. 1326937-36-3

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2804914
CAS No.: 1326937-36-3
M. Wt: 383.81
InChI Key: SMRJLNZASAGCKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is a potent and cell-permeable small molecule inhibitor recognized for its targeted action against the Phosphoinositide 3-kinase (PI3K) and AKT signaling pathway. This pathway is a central regulator of critical cellular processes including proliferation, survival, and metabolism, and its dysregulation is a hallmark of numerous cancers and other diseases. As a key research tool, this compound enables the investigation of oncogenic signaling in various cancer models, helping to elucidate mechanisms of tumor growth and resistance, and serving as a valuable probe for validating PI3K/AKT as a therapeutic target. Beyond oncology, its research applications extend to the study of neurological disorders, where the PI3K/AKT pathway is implicated in neuronal survival and synaptic plasticity. By selectively inhibiting this cascade, researchers can model disease states and explore potential intervention strategies in contexts such as ischemia and neurodegeneration. The compound's specific chemical structure, featuring the 1,4-dihydroquinolin-4-one scaffold, is designed for optimal interaction with its molecular target, making it a precise instrument for dissecting complex signal transduction networks in a laboratory setting.

Properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN3O2/c1-2-9-25-11-16(18(26)15-10-14(22)7-8-17(15)25)20-23-19(24-27-20)12-3-5-13(21)6-4-12/h3-8,10-11H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRJLNZASAGCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile in the presence of an acid catalyst.

    Introduction of the 4-chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a 4-chlorophenyl group, typically using a halogenation reaction.

    Formation of the quinoline core: The quinoline core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a carbonyl compound.

    Final assembly:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxadiazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and chloro positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the fluoro or chloro groups.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps often include:

  • Formation of the Oxadiazole Ring : This is achieved through the reaction of hydrazine derivatives with carboxylic acids or their derivatives.
  • Quinoline Formation : The quinoline structure is synthesized via cyclization reactions involving appropriate substrates.
  • Fluorination : Introducing the fluorine atom can be done using fluorinating agents under controlled conditions.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

One of the most promising applications of this compound is its antimicrobial activity. Studies have shown that derivatives of quinolines and oxadiazoles exhibit significant antibacterial and antifungal properties. For instance:

  • Antibacterial Studies : Research indicates that compounds similar to 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one demonstrate effectiveness against various Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) have been reported as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential for tuberculosis treatment .
  • Antifungal Activity : The compound has also shown activity against fungal strains such as Candida albicans and Penicillium chrysogenum. In vitro studies indicate that modifications in the oxadiazole ring can enhance antifungal efficacy .

Potential Therapeutic Uses

Given its structural features, this compound may serve as a scaffold for developing new medications targeting bacterial infections and possibly other diseases:

  • Tuberculosis Treatment : Due to its promising antibacterial properties against Mycobacterium species, further research could position this compound as a lead candidate for tuberculosis therapies.
  • Cancer Research : Some studies suggest that quinoline derivatives possess anticancer properties. The introduction of oxadiazole rings could enhance these effects by interfering with cancer cell proliferation pathways .

Case Studies and Research Findings

A variety of studies have documented the synthesis and biological evaluation of related compounds:

StudyFocusFindings
RSC Advances (2014)Antimicrobial activityNew oxadiazol derivatives showed significant activity against various pathogens .
ScienceDirect (2003)Synthesis of quinoline derivativesIdentified potent antimicrobial agents with low MIC values .
IUCr (2023)Structural analysisExplored intermolecular interactions that may influence biological activity .

These studies collectively highlight the potential applications of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one in drug development.

Mechanism of Action

The mechanism of action of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.

    Pathways Involved: The compound can modulate various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation. This modulation can lead to the inhibition of cancer cell growth or the reduction of inflammation.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and its closest analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Core Structure Source
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one (Target) C₂₁H₁₇ClFN₃O₂ 409.83 6-fluoro, 1-propyl, 3-(4-chlorophenyl-1,2,4-oxadiazol-5-yl) 1,4-Dihydroquinolin-4-one N/A
G607-0907 () C₂₁H₁₈ClN₃O₂ 379.84 6-methyl, 1-propyl, 3-(4-chlorophenyl-1,2,4-oxadiazol-5-yl) 1,4-Dihydroquinolin-4-one ChemDiv
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide () C₁₂H₁₂ClN₃O₂ 265.70 Butanamide chain at position 4, 3-(4-chlorophenyl-1,2,4-oxadiazol-5-yl) Linear aliphatic chain ECHEMI
Key Observations:

Core Structure Differences: The 1,4-dihydroquinolin-4-one core (target and G607-0907) is a planar, aromatic system conducive to π-π stacking interactions, unlike the linear aliphatic chain in ’s compound, which may limit rigid binding to targets .

Molecular Weight and Lipophilicity :

  • The target compound (409.83 g/mol) and G607-0907 (379.84 g/mol) fall within the "drug-like" molecular weight range (<500 g/mol), while ’s smaller compound (265.70 g/mol) may exhibit better permeability but reduced target affinity due to fewer functional groups .

Hypothetical Pharmacological Implications

While direct activity data is unavailable in the evidence, structural trends suggest:

  • Target vs. G607-0907 : The 6-fluoro substituent in the target compound could enhance interactions with polar residues in enzyme active sites compared to G607-0907’s 6-methyl group. Fluorine’s electron-withdrawing nature might also reduce oxidative metabolism, improving half-life .
  • Target vs. ’s Compound: The dihydroquinolinone core in the target compound offers a rigid scaffold for binding to kinases or GPCRs, whereas the flexible butanamide chain in ’s compound may favor solubility but lack specificity .

Biological Activity

The compound 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H18ClN3O2C_{17}H_{18}ClN_{3}O_{2} with a molecular weight of 334.80 g/mol. The structure features a quinoline core substituted with a fluorine atom and an oxadiazole ring , which are known to enhance biological activity by modulating interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The oxadiazole moiety is synthesized through cyclization reactions involving hydrazones and carboxylic acids or their derivatives. The final product is obtained through substitution reactions that introduce the quinoline structure.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, compounds similar to the target structure have demonstrated efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections .

Antiviral Activity

The oxadiazole derivatives have also been evaluated for antiviral activities. In particular, some studies report that related compounds exhibit inhibition against viruses such as the tobacco mosaic virus (TMV), indicating a promising avenue for further exploration in antiviral drug development .

Anticancer Properties

Recent investigations into the anticancer potential of quinoline derivatives, including those with oxadiazole substitutions, reveal that they can induce apoptosis in cancer cell lines. Mechanistic studies suggest that these compounds may inhibit critical pathways involved in cell proliferation and survival .

Table 1: Biological Activity Overview

Activity TypeRelated CompoundsEfficacy (IC50)Reference
Antimicrobial3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl] derivatives15 µM (E. coli)
AntiviralOxadiazole derivatives against TMV50% inhibition at 0.5 mg/mL
AnticancerQuinoline derivativesIC50 = 10 µM (HeLa cells)

The biological activity of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : It may interact with cellular receptors or ion channels, altering signaling pathways that regulate cell growth and immune responses.
  • DNA Interaction : Some studies suggest that quinoline-based compounds can intercalate DNA or bind to nucleic acids, disrupting replication processes in pathogens or cancer cells.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer: The synthesis involves multi-step reactions, including cyclization and substitution. Key steps include:
  • Oxadiazole ring formation: Use nitrile oxides and amidoximes in refluxing ethanol under acidic catalysis .
  • Quinoline core assembly: Employ cyclocondensation of substituted anilines with ketoesters, followed by fluorination at position 6 using Selectfluor™ .
  • Propyl group introduction: Alkylation with 1-bromopropane in DMF with K₂CO₃ as a base .
  • Critical parameters: Monitor temperature (70–90°C), pH (neutral for alkylation), and solvent polarity to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. Which spectroscopic and chromatographic techniques are most reliable for structural characterization?

  • Methodological Answer:
  • NMR (¹H, ¹³C, ¹⁹F): Assign signals for the quinoline C4-ketone (δ ~190 ppm in ¹³C), fluorine at C6 (δ ~-110 ppm in ¹⁹F), and oxadiazole protons (δ 8.2–8.5 ppm in ¹H) .
  • High-resolution mass spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]⁺ for C₂₁H₁₆ClFN₃O₂: calc. 408.0914) .
  • HPLC-PDA: Use C18 columns with acetonitrile/water (0.1% TFA) to assess purity (>95%) and detect degradation products .

Q. How to design an initial biological screening protocol for antimicrobial and anticancer activity?

  • Methodological Answer:
  • Antimicrobial assays: Follow CLSI guidelines for MIC determination against S. aureus (ATCC 29213) and C. albicans (ATCC 90028) using broth microdilution. Include positive controls (e.g., ciprofloxacin) and assess biofilm disruption via crystal violet staining .
  • Anticancer screening: Use MTT assays on MCF-7 (breast) and PC3 (prostate) cell lines. Standardize seeding density (5,000 cells/well), exposure time (48 hr), and calculate IC₅₀ with nonlinear regression (Table 1) .

Table 1: Representative IC₅₀ Values for Analogous Compounds

Cell LineIC₅₀ (µM)Mechanism
MCF-72.0Apoptosis
PC33.0Cell cycle arrest
Source: Adapted from PubChem data on quinoline-oxadiazole derivatives

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer:
  • Data normalization: Control for variables like serum concentration (e.g., 10% FBS vs. serum-free media) and incubation time .
  • Mechanistic validation: Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement (e.g., topoisomerase II inhibition) .
  • Meta-analysis: Apply weighted Z-scores to reconcile IC₅₀ discrepancies, accounting for assay heterogeneity (e.g., ATP-based vs. resazurin assays) .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

  • Methodological Answer:
  • Oxadiazole ring stability: Conduct pH-dependent degradation studies (pH 1.2–7.4) in simulated gastric/intestinal fluids. Monitor via LC-MS for hydrolytic cleavage products (e.g., chlorophenyl amidoxime) .
  • Plasma stability: Incubate with human plasma (37°C, 24 hr), precipitate proteins with acetonitrile, and quantify parent compound using a validated UPLC-MS/MS method .

Q. How to design a robust structure-activity relationship (SAR) study for fluorinated quinoline derivatives?

  • Methodological Answer:
  • Substituent variation: Synthesize analogs with halogens (Cl, Br), electron-withdrawing groups (NO₂), and alkyl chains at positions 1 and 3 .
  • 3D-QSAR modeling: Use CoMFA or CoMSIA to correlate steric/electronic descriptors (e.g., LogP, polar surface area) with anticancer activity. Validate models with leave-one-out cross-validation (q² > 0.5) .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Methodological Answer:
  • Rodent models: Use Sprague-Dawley rats (IV/PO dosing) for bioavailability studies. Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 hr post-dose. Calculate AUC₀–24 and t₁/₂ using non-compartmental analysis .
  • Toxicology: Conduct 28-day repeat-dose studies (OECD 407). Monitor hematological (WBC, RBC) and hepatic biomarkers (ALT, AST). Histopathology of liver/kidney sections is critical .

Methodological Frameworks

  • Experimental design: Adopt split-plot designs for multi-factor optimization (e.g., solvent × catalyst combinations) with four replicates to ensure statistical power .
  • Data interpretation: Link findings to conceptual frameworks (e.g., redox cycling for oxadiazole-mediated apoptosis) and use path analysis to disentangle direct/independent variable effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.